2-(2-Pyridylazo)-1-naphthol
Overview
Description
2-(2-Pyridylazo)-1-naphthol: is an organic compound that belongs to the class of azo compounds. It is widely used as a chelating agent and an indicator in various analytical chemistry applications. The compound is known for its ability to form stable complexes with metal ions, making it valuable in spectrophotometric and colorimetric analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridylazo)-1-naphthol typically involves the diazotization of 2-aminopyridine followed by coupling with 1-naphthol. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general steps are as follows:
Diazotization: 2-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1-naphthol in an alkaline medium to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pyridylazo)-1-naphthol undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, zinc, and manganese.
Oxidation: Can be oxidized under specific conditions to form different products.
Substitution: The azo group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Complexation: Typically involves metal salts and an appropriate solvent, such as ethanol or water.
Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles such as amines or thiols under controlled conditions.
Major Products:
Complexation: Metal-2-(2-Pyridylazo)-1-naphthol complexes.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted azo compounds with different functional groups.
Scientific Research Applications
2-(2-Pyridylazo)-1-naphthol has a wide range of applications in scientific research:
Analytical Chemistry: Used as an indicator for complexometric titrations and as a reagent for the spectrophotometric determination of metal ions.
Environmental Monitoring: Employed in the detection and quantification of heavy metals in water and soil samples.
Biomedical Research: Utilized in the study of metal ion interactions in biological systems.
Industrial Applications: Applied in the manufacturing of dyes and pigments, as well as in the development of sensors for metal ion detection.
Mechanism of Action
The mechanism of action of 2-(2-Pyridylazo)-1-naphthol involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction stabilizes the metal ion and allows for its detection and quantification in various analytical procedures. The molecular targets include transition metal ions, and the pathways involved are primarily related to metal-ligand complexation.
Comparison with Similar Compounds
4-(2-Pyridylazo)resorcinol: Another azo compound used as a chelating agent and indicator.
1-(2-Pyridylazo)-2-naphthol: A positional isomer with similar properties and applications.
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol: A derivative with enhanced sensitivity for certain metal ions.
Uniqueness: 2-(2-Pyridylazo)-1-naphthol is unique due to its high stability and strong complexation ability with a wide range of metal ions. Its versatility in various analytical applications, including spectrophotometry and colorimetry, makes it a valuable tool in both research and industrial settings.
Properties
IUPAC Name |
2-(pyridin-2-yldiazenyl)naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-12-6-2-1-5-11(12)8-9-13(15)17-18-14-7-3-4-10-16-14/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWJRBBUVAQOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10335-31-6 | |
Record name | 2-(2-Pyridylazo)-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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